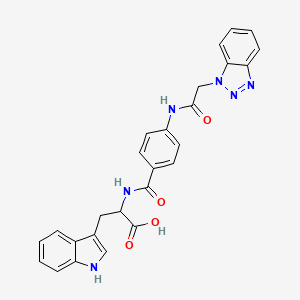

Tmv-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C26H22N6O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

2-[[4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C26H22N6O4/c33-24(15-32-23-8-4-3-7-21(23)30-31-32)28-18-11-9-16(10-12-18)25(34)29-22(26(35)36)13-17-14-27-20-6-2-1-5-19(17)20/h1-12,14,22,27H,13,15H2,(H,28,33)(H,29,34)(H,35,36) |

InChI Key |

UWALOMGMSTVZSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)NC(=O)CN4C5=CC=CC=C5N=N4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Tobacco Mosaic Virus (TMV) Replication Mechanism and Host Factor Involvement

Executive Summary: As the first virus to be discovered, Tobacco Mosaic Virus (TMV) has become a quintessential model for studying the molecular intricacies of plant-virus interactions. Its replication process is a highly coordinated series of events that fundamentally relies on the co-option of host cellular machinery. This technical guide provides a comprehensive overview of the TMV replication cycle, from initial cell entry to systemic spread, with a specific focus on the critical roles played by both viral proteins and essential host factors. We will dissect the functions of the viral replicase proteins (126-kDa and 183-kDa), the movement protein (MP), and the coat protein (CP). Furthermore, we will explore how host proteins, such as those from the TOM1/TOM3 family, and cellular structures like the endoplasmic reticulum and cytoskeleton, are commandeered by the virus to facilitate its propagation. This document consolidates key quantitative data, details common experimental protocols for investigation, and presents visualized pathways to offer a deeper understanding for researchers, scientists, and professionals in drug development.

The TMV Replication Cycle: A Step-by-Step Mechanism

The successful propagation of TMV involves a multi-stage process within the host cell, beginning with entry and culminating in the assembly and transport of new virions.[1]

-

Entry and Uncoating: TMV enters plant cells through mechanical wounds that breach the cell wall.[1][2] Following entry, the virus undergoes co-translational disassembly, where host ribosomes begin translating the 5' end of the viral RNA, which simultaneously strips the coat protein subunits and releases the positive-sense single-stranded RNA [(+)ssRNA] genome into the cytoplasm.[1][2][3]

-

Translation of Viral Replicase Proteins: The genomic RNA serves as a messenger RNA (mRNA) for the direct translation of two replicase-associated proteins from its 5'-proximal open reading frames (ORFs).[3][4] These are the 126-kDa protein and a larger 183-kDa protein, which is produced by a translational readthrough of the 126-kDa protein's amber stop codon.[2][5]

-

Formation of the Viral Replication Complex (VRC): The newly synthesized 126-kDa and 183-kDa proteins, along with the viral RNA genome and recruited host factors, assemble into VRCs.[1] These complexes are associated with cellular membranes, primarily the endoplasmic reticulum (ER) and the tonoplast (vacuolar membrane), forming cytoplasmic inclusions sometimes referred to as "viroplasms" or "X-bodies".[6][7][8][9]

-

Viral RNA Synthesis: Within the VRC, the replication process begins. The original (+)ssRNA genome is used as a template by the RNA-dependent RNA polymerase (RdRp) activity of the 183-kDa protein to synthesize a complementary negative-sense (-)ssRNA strand, forming a transient double-stranded RNA intermediate known as the replicative form (RF).[4][10] This (-)ssRNA strand then serves as the template for two processes:

-

Assembly and Cell-to-Cell Movement: The newly synthesized (+)ssRNA genomes and CP molecules self-assemble into stable, rod-shaped virions.[3][12] This process is highly efficient, with approximately 2130 CP subunits encapsidating a single RNA molecule.[3][10][13] For the infection to spread, the viral genome, likely in a complex with the MP and replicase proteins, is transported to adjacent cells through plasmodesmata—channels that connect plant cells.[11][13][14] The MP actively modifies these channels to increase their size exclusion limit, allowing for the passage of the viral material.[15][16]

Viral Proteins and Their Core Functions

TMV encodes four primary proteins, each with distinct and essential roles in the infection cycle.[1][17]

-

126-kDa and 183-kDa Replicase Proteins: These are the core components of the replication machinery.

-

The 126-kDa protein contains methyltransferase-like and helicase-like domains.[2][5] Its primary function is to enhance the rate of replication by approximately tenfold.[5][18] It also functions as a viral suppressor of RNA silencing (VSR), counteracting a key host defense mechanism.[4][19]

-

The 183-kDa protein contains the same domains as the 126-kDa protein but includes an additional C-terminal domain with RNA-dependent RNA polymerase (RdRp) activity.[2][5] This protein is indispensable for all RNA synthesis activities, including genome replication and sgRNA transcription.[5]

-

-

30-kDa Movement Protein (MP): This protein is crucial for the systemic spread of the virus. It forms a ribonucleoprotein complex with the viral RNA and interacts with the host cytoskeleton for transport to the plasmodesmata.[14][20] At the plasmodesmata, it increases the channel's permeability, facilitating the movement of the viral genome into neighboring cells.[14][15][21]

-

17.5-kDa Coat Protein (CP): The CP is the structural subunit of the virion. It self-assembles around the viral RNA to form the protective capsid.[12] This encapsidation is vital for the stability of the genome and for transmission to new hosts.

Host Factor Involvement in TMV Replication

TMV replication is not an independent process; it requires the intimate involvement of numerous host factors and cellular structures.

-

Anchoring the VRC: The Role of TOM1, TOM3, and ARL8: For replication to occur, the VRC must be tethered to a cellular membrane. This is mediated by key host proteins.

-

TOM1 (Tobamovirus Multiplication 1) and its homolog TOM3 are multi-pass transmembrane proteins found on the tonoplast and other membranes.[6][22][23] They interact directly with the helicase domain of the viral replicase proteins, serving as an anchor for the VRC.[1][23][24] The simultaneous knockout of TOM1 and TOM3 genes can almost completely block tobamovirus replication.[22][25]

-

ARL8 , an ADP-ribosylation factor-like small GTP-binding protein, also associates with the VRC and is essential for binding the complex to the membrane.[2][26]

-

-

Intracellular Trafficking: The Cytoskeleton Network: The movement of VRCs from their site of formation to the cell periphery for intercellular transport relies on the host's cytoskeleton. Both actin microfilaments and microtubules have been shown to be involved in the transport of VRCs and viral RNA.[1][7] The TMV MP directly interacts with microtubules, suggesting a mechanism for hijacking the cellular transport network.[14][20] The host's elongation factor 1A (EF-1A) also plays a role by interacting with viral RNA, replicase proteins, and the cytoskeleton, thereby influencing viral movement.[1]

-

Facilitating Movement: Host Cell Wall Proteins: The process of moving through the plasmodesmata also involves host components. The TMV MP has been shown to interact with Pectin Methylesterase (PME) , a host protein located in the cell wall, an interaction that is required for efficient cell-to-cell movement.[27]

Quantitative Analysis of TMV Replication

Quantitative data provides critical insights into the stoichiometry and efficiency of the viral life cycle.

| Parameter | Value | Reference(s) |

| Virion Structure | ||

| Length | ~300 nm | [10][12] |

| Diameter | ~18 nm | [10][12] |

| Coat Protein (CP) Subunits | 2130 per virion | [3][10][12][13] |

| CP Subunits per Helix Turn | 16.3 | [12] |

| Viral Genome | ||

| Type | (+) single-stranded RNA | [4] |

| Length | ~6400 nucleotides | [12][13] |

| Replication Efficiency | ||

| Replication Rate Increase by 126-kDa Protein | ~10-fold | [5][18] |

| ToMV Accumulation Reduction in AtTOM1 Knockout | ~90% | [26] |

| ToBRFV RNA Reduction in sltom1a/sltom3 Mutant | 516-fold | [26] |

| ToBRFV CP Reduction in sltom1a/sltom3 Mutant | 25-fold | [26] |

Key Experimental Protocols for Studying TMV-Host Interactions

The elucidation of the TMV replication mechanism has been made possible by a variety of powerful experimental techniques.

Protocol: Identifying Protein-Protein Interactions via Yeast Two-Hybrid (Y2H)

The Y2H system is a widely used genetic method to screen for interactions between proteins.[27][28]

-

Vector Construction: The viral protein of interest (e.g., TMV 126-kDa protein) is cloned into a "bait" vector, fusing it to the DNA-binding domain (DBD) of a transcription factor. A library of host cDNAs is cloned into a "prey" vector, fusing them to the activation domain (AD) of the same transcription factor.

-

Yeast Transformation: A suitable yeast strain is co-transformed with the bait plasmid and the prey library plasmids.

-

Selection and Screening: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes that allow the yeast to grow on the selective media.

-

Identification: Plasmids from the positive colonies are isolated, and the host cDNA insert is sequenced to identify the interacting host protein.

Protocol: Quantifying Viral Accumulation using CRISPR-Cas9 Mutants and RT-qPCR

This approach is used to validate the role of a specific host factor in viral replication.[22][26]

-

gRNA Design and Vector Construction: Guide RNAs (gRNAs) are designed to target a specific exon of the host gene of interest (e.g., TOM1). These are cloned into a plant transformation vector that also expresses the Cas9 nuclease.

-

Plant Transformation: The CRISPR-Cas9 construct is introduced into plant cells (e.g., via Agrobacterium tumefaciens-mediated transformation) to generate stable transgenic lines or protoplasts.

-

Mutant Screening and Verification: Progeny are screened for mutations at the target site using PCR and Sanger sequencing to identify homozygous knockout lines.

-

Viral Inoculation: Wild-type and mutant plants are mechanically inoculated with TMV.

-

Quantification of Viral Load: At various days post-inoculation, total RNA is extracted from systemic leaves. Reverse transcription quantitative PCR (RT-qPCR) is performed using primers specific to a viral gene (e.g., the CP gene) to measure the amount of viral RNA. The viral load in mutant plants is compared to that in wild-type plants to determine the host factor's importance.

Protocol: Visualizing VRCs via In Situ Hybridization and Immunofluorescence

This method allows for the subcellular localization of viral components and their association with host structures.[7][9]

-

Sample Preparation: TMV-infected plant protoplasts or leaf tissues are fixed and permeabilized to allow entry of probes and antibodies.

-

In Situ Hybridization (for vRNA): A labeled nucleic acid probe (e.g., with digoxigenin) complementary to the viral RNA is hybridized to the prepared sample. The probe is then detected using an anti-digoxigenin antibody conjugated to a fluorescent dye.

-

Immunofluorescence (for Proteins): The sample is incubated with a primary antibody specific to a viral protein (e.g., replicase) or a host protein (e.g., an ER marker like BiP). This is followed by incubation with a secondary antibody conjugated to a different fluorescent dye.

-

Microscopy: The sample is imaged using a confocal laser scanning microscope. Co-localization of the fluorescent signals for vRNA, viral proteins, and host structures reveals the subcellular location and composition of the VRCs.

Visualizing the Mechanisms: Diagrams and Workflows

Visual models are essential for understanding the complex relationships in the TMV infection process.

Caption: The major steps of the Tobacco Mosaic Virus replication cycle within a host cell.

Caption: A network map of key host factors interacting with the TMV replication complex.

Caption: A logical workflow for the discovery and validation of host factors in TMV infection.

Conclusion and Future Directions

The replication of Tobacco Mosaic Virus is a sophisticated process that demonstrates a remarkable level of adaptation to the host cellular environment. The viral replicase proteins, in concert with the movement and coat proteins, orchestrate the viral life cycle, but their success is entirely dependent on their ability to recruit and manipulate a suite of host factors. Proteins like TOM1, TOM3, and ARL8 provide the essential membrane scaffold for the VRC, while the cytoskeleton provides the transportation network for intracellular movement.

For drug development professionals, understanding these virus-host interactions offers promising avenues for antiviral strategies. Instead of targeting the rapidly evolving viral proteins, therapies could be developed to disrupt these essential host factors or the interactions between them. Such host-oriented antivirals may offer broader-spectrum activity and a higher barrier to the development of viral resistance. Future research should focus on further elucidating the complete "interactome" of TMV proteins with host components and validating these factors as potential therapeutic targets.

References

- 1. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]

- 2. Tobacco Mosaic Virus Movement: From Capsid Disassembly to Transport Through Plasmodesmata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]

- 4. Tobacco mosaic virus | PPTX [slideshare.net]

- 5. Functions of the 126- and 183-kDa proteins of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular localization of host and viral proteins associated with tobamovirus RNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Replication of tobacco mosaic virus on endoplasmic reticulum and role of the cytoskeleton and virus movement protein in intracellular distribution of viral RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Replication of Tobacco Mosaic Virus on Endoplasmic Reticulum and Role of the Cytoskeleton and Virus Movement Protein in Intracellular Distribution of Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lndcollege.co.in [lndcollege.co.in]

- 11. Tobacco mosaic virus (TMV) [media.hhmi.org]

- 12. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 13. ggu.ac.in [ggu.ac.in]

- 14. uniprot.org [uniprot.org]

- 15. Tobacco mosaic virus: a pioneer of cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Direct functional assay for tobacco mosaic virus cell-to-cell movement protein and identification of a domain involved in increasing plasmodesmal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cell biology of Tobacco mosaic virus replication and movement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. core.ac.uk [core.ac.uk]

- 19. The Tobacco mosaic virus 126-kDa protein associated with virus replication and movement suppresses RNA silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tobacco Mosaic Virus Movement Protein Functions as a Structural Microtubule-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The Tobamoviral Movement Protein: A “Conditioner” to Create a Favorable Environment for Intercellular Spread of Infection [frontiersin.org]

- 22. Genome-wide analysis of tobacco NtTOM1/TOM3 gene family and identification of NtTOM1a/ NtTOM3a response to tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TOM1 family conservation within the plant kingdom for tobacco mosaic virus accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Understanding tobamovirus-plant interactions: implications for breeding resistance to tomato brown rugose fruit virus - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Knockout of SlTOM1 and SlTOM3 results in differential resistance to tobamovirus in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Interaction between the tobacco mosaic virus movement protein and host cell pectin methylesterases is required for viral cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identifying Host Factors That Regulate Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology of the Tobacco Mosaic Virus Coat Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the Tobacco Mosaic Virus (TMV) coat protein (CP), a cornerstone of virology and a versatile tool in nanotechnology and drug delivery. This document details the structural parameters of the virion and its constituent protein, outlines key experimental protocols for its study, and illustrates the fundamental process of viral assembly.

Introduction

The Tobacco Mosaic Virus is a rod-shaped, single-stranded RNA virus that has served as a model system in structural biology for decades. Its coat protein is a small, stable protein that self-assembles with the viral RNA to form the virion. The remarkable self-assembly properties of the TMV CP have made it a subject of intense research, not only for understanding viral architecture but also for its potential applications in materials science and medicine.

Structural and Quantitative Data

The structure of the TMV virion and its coat protein has been elucidated through various techniques, primarily X-ray fiber diffraction and cryo-electron microscopy (cryo-EM). The following tables summarize the key quantitative data derived from these studies.

Table 1: Structural Parameters of the TMV Virion

| Parameter | Value | References |

| Morphology | Rod-shaped, helical | [1][2] |

| Length | ~300 nm (3000 Å) | [2][3] |

| Outer Diameter | ~18 nm (180 Å) | [1][2][3] |

| Inner Channel Diameter | ~4 nm (40 Å) | [1][4] |

| Molecular Weight | ~39 x 10^6 Daltons | [1] |

| Helical Symmetry | Right-handed helix | [4][5] |

| Subunits per Helical Turn | 16.3 | [1][6] |

| Axial Repeat | 6.9 nm (49 subunits per 3 turns) | [5] |

| Pitch of the Helix | ~2.3 nm (23 Å) | [5][7] |

| Axial Rise per Subunit | ~0.14 nm (1.4 Å) | [8] |

Table 2: Properties of the TMV Coat Protein Subunit

| Parameter | Value | References |

| Number of Amino Acids | 158 | [1][3] |

| Molecular Weight | ~17.5 kDa | [9] |

| Number of Subunits per Virion | 2130 | [6][10] |

| RNA Nucleotides per Subunit | 3 | [1][3] |

| Secondary Structure | Primarily α-helical (four main α-helices) | [3][6] |

Table 3: Selected PDB Entries for TMV Coat Protein Structures

| PDB ID | Description | Method | Resolution (Å) | Reference |

| 2TMV | Intact TMV virion | Fiber Diffraction | 2.90 | [11] |

| 1EI7 | 4-layer aggregate (disk) | X-ray Diffraction | 2.45 | [12] |

| 6RLP | Cryo-EM reconstruction of TMV coat protein | Electron Microscopy | 2.30 | [13] |

| 6R7M | Cryo-EM structure of TMV | Electron Microscopy | 1.92 | [14] |

Experimental Protocols

This section provides detailed methodologies for the purification of TMV, isolation of its coat protein, and structural analysis using X-ray crystallography and cryo-electron microscopy.

TMV Purification by Differential Centrifugation

This protocol describes a common method for purifying TMV from infected tobacco plant leaves.

Materials:

-

Infected tobacco leaves (e.g., Nicotiana tabacum)

-

Phosphate buffer (0.5 M, pH 7.2)

-

Chloroform

-

Polyethylene glycol (PEG) 8000

-

Sodium chloride (NaCl)

-

Resuspension buffer (e.g., 0.025 M phosphate buffer, pH 7.4)[15]

Procedure:

-

Homogenization: Homogenize infected tobacco leaves in cold phosphate buffer.

-

Clarification: Emulsify the homogenate with an equal volume of chloroform and centrifuge at a low speed (e.g., 4000 x g) for 30 minutes to separate the phases.[16]

-

PEG Precipitation: Collect the aqueous supernatant and add PEG 8000 to a final concentration of 4% (w/v) and NaCl to 0.2 M. Stir at 4°C for 1-2 hours to precipitate the virus.

-

Low-Speed Centrifugation: Pellet the precipitated virus by centrifugation at 10,000 x g for 15 minutes.[17]

-

Resuspension: Discard the supernatant and resuspend the viral pellet in a minimal volume of resuspension buffer.

-

Differential Centrifugation Cycles: Subject the resuspended pellet to cycles of high-speed centrifugation (e.g., 100,000 x g for 90 minutes) to pellet the virus, followed by low-speed centrifugation (e.g., 10,000 x g for 10 minutes) to remove aggregated material. Repeat this cycle 2-3 times.[15]

-

Final Resuspension: Resuspend the final high-speed pellet in the desired buffer for storage or further analysis.

Isolation of TMV Coat Protein

This protocol describes the isolation of the coat protein from purified TMV virions using the acetic acid method.

Materials:

-

Purified TMV stock solution

-

67% Glacial acetic acid

-

Nuclease-free water

Procedure:

-

Acidification: To 100 µL of purified TMV stock in a microcentrifuge tube, add 200 µL of 67% glacial acetic acid.[18]

-

Incubation: Incubate the mixture on ice to precipitate the viral RNA.

-

Centrifugation: Pellet the precipitated RNA by centrifugation.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble coat protein.

-

Dialysis: Dialyze the supernatant against the desired buffer to remove the acetic acid and allow the protein to refold.

X-ray Crystallography of TMV Coat Protein (Disk Form)

This protocol outlines the steps for crystallizing the TMV coat protein in its disk form for X-ray diffraction studies.

Materials:

-

Purified TMV coat protein (10-15 mg/mL in a buffer such as 20 mM phosphate buffer, pH 8.0, 100 mM NaCl)[19]

-

Reservoir solution (e.g., 300 mM ammonium sulfate, 100 mM Tris-HCl, pH 7.7-8.0)[19]

-

Hanging-drop or sitting-drop vapor diffusion plates[20]

-

Siliconized cover slips (for hanging drop)[20]

Procedure:

-

Protein Concentration: Concentrate the purified TMV coat protein to 10-15 mg/mL.

-

Crystallization Setup (Hanging-Drop Method):

-

Pipette 1 µL of the protein solution onto a siliconized cover slip.

-

Add 1 µL of the reservoir solution to the protein drop and mix gently.[19]

-

Invert the cover slip over the well of the crystallization plate containing 0.5-1 mL of the reservoir solution and seal with vacuum grease.

-

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 22°C).[19]

-

Crystal Growth: Monitor the drops for crystal formation over several days to weeks. Micro-seeding can be employed to improve crystal quality and reproducibility.[19]

-

Crystal Harvesting and Data Collection: Once crystals of sufficient size have grown, they can be cryo-protected, mounted, and subjected to X-ray diffraction for structure determination.

Cryo-Electron Microscopy of TMV

This protocol provides a general workflow for the preparation and imaging of TMV for high-resolution structural analysis by cryo-EM.

Materials:

-

Purified TMV solution (e.g., 3 mg/mL in 50 mM Tris-HCl pH 7.4, 50 mM KCl, 10 mM MgCl2)[21]

-

Cryo-EM grids (e.g., C-flat grids)[21]

-

Glow discharger

-

Plunge-freezing apparatus (e.g., Vitrobot)

-

Liquid ethane and liquid nitrogen

Procedure:

-

Grid Preparation: Glow discharge the cryo-EM grids to make them hydrophilic.[21]

-

Sample Application: Apply 3-4 µL of the TMV solution to the glow-discharged grid.[21]

-

Blotting and Plunge-Freezing: In a temperature and humidity-controlled environment, blot the grid to remove excess liquid, leaving a thin film of the sample. Immediately plunge-freeze the grid in liquid ethane cooled by liquid nitrogen.[21]

-

Cryo-EM Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a series of images (micrographs) at different defocus values under low-dose conditions. For helical structures like TMV, data is often collected as movies to allow for motion correction.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion by aligning the frames of each movie.

-

CTF Estimation and Correction: Determine and correct for the contrast transfer function of the microscope for each micrograph.

-

Particle Picking: Select individual TMV filaments or segments from the micrographs.

-

2D Classification: Classify the selected particles to remove junk particles and assess sample quality.

-

Helical Reconstruction: Use specialized software to reconstruct a 3D map of the TMV filament, applying helical symmetry.

-

Model Building and Refinement: Build an atomic model into the 3D map and refine it against the data.

-

Signaling Pathways and Logical Relationships

The most critical logical relationship in the structural biology of the TMV coat protein is its self-assembly into the viral capsid. This process is not a simple polymerization but a highly regulated pathway involving different conformational states of the coat protein.

TMV Assembly Pathway

The assembly of the TMV virion is initiated by the interaction of a specific RNA sequence, the origin of assembly (OAS), with a pre-formed disk of coat proteins. This interaction triggers a conformational change in the disk, converting it into a "lock-washer" structure that initiates helical growth. Elongation then proceeds in both 3' to 5' and 5' to 3' directions along the RNA.

Experimental Workflow for Structural Determination

The determination of the TMV coat protein structure, whether in its disk form or as part of the intact virion, follows a logical experimental workflow.

References

- 1. kaliganjgovtcollege.ac.in [kaliganjgovtcollege.ac.in]

- 2. lndcollege.co.in [lndcollege.co.in]

- 3. ggu.ac.in [ggu.ac.in]

- 4. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 7. Precise determination of the helical repeat of tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Resolution Electron Microscopy of Helical Specimens: A Fresh Look at Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational behavior of coat protein in plants and association with coat protein-mediated resistance against TMV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Number of coat protein subunits - Tobacco mosaic virus (TMV) - BNID 104377 [bionumbers.hms.harvard.edu]

- 11. PDBe Connect Pages [ebi.ac.uk]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. apsnet.org [apsnet.org]

- 16. soest.hawaii.edu [soest.hawaii.edu]

- 17. mdpi.com [mdpi.com]

- 18. static.igem.wiki [static.igem.wiki]

- 19. Crystal Structure of a Four-Layer Aggregate of Engineered TMV CP Implies the Importance of Terminal Residues for Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 4.6 Å Cryo-EM reconstruction of tobacco mosaic virus from images recorded at 300 keV on a 4k × 4k CCD camera - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tobacco Mosaic Virus (TMV) Genome Organization and Gene Function Analysis

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Tobacco Mosaic Virus (TMV) genome, the functions of its encoded proteins, and the key experimental methodologies used for its analysis. TMV, the first virus to be discovered, serves as a pivotal model system in virology and molecular biology. Its well-characterized genetics and simple structure make it an invaluable tool for studying fundamental viral processes such as replication, cell-to-cell movement, and host-virus interactions.

TMV Genome Organization

The Tobacco Mosaic Virus possesses a positive-sense, single-stranded RNA genome of approximately 6.4 to 6.5 kilobases (kb).[1] The genome is capped at the 5'-terminus with a methylated nucleotide (m7G5'pppG) and possesses a tRNA-like structure at its 3'-terminus.[1][2] It contains at least four well-characterized open reading frames (ORFs) that encode proteins essential for the viral life cycle.[1][2][3] The expression of the 3' proximal genes, the movement protein and coat protein, is achieved through the synthesis of 3'-coterminal subgenomic RNAs (sgRNAs).[4][5][6]

The following table summarizes the key quantitative data associated with the TMV genome and its primary protein products.

| Open Reading Frame (ORF) | Encoded Protein | Protein Product(s) | Molecular Weight (kDa) | Genomic Position (Nucleotides) |

| ORF 1 | Replicase Protein | 126K Protein | 126 | 69 - 3417 |

| ORF 2 | Replicase Readthrough Protein | 183K Protein | 183 | 69 - 4917 |

| ORF 3 | Movement Protein (MP) | 30K Protein | 30 | 4903 - 5709 |

| ORF 4 | Coat Protein (CP) | 17.5K Protein | 17.5 | 5712 - 6191 |

(Note: Genomic positions are based on representative TMV strains and may vary slightly between different isolates. The 183 kDa protein is a readthrough product of the ORF 1 leaky stop codon)[7][8].

The logical organization of the TMV genome is depicted below, illustrating the arrangement of ORFs and regulatory elements.

Caption: Schematic of the TMV positive-sense RNA genome.

Analysis of Viral Gene Functions

The 126 kDa and 183 kDa proteins are translated directly from the genomic RNA and are essential for viral replication.[9][10] The 183 kDa protein is produced by a ribosomal readthrough of a leaky UAG stop codon at the end of the 126 kDa coding sequence.[7] These proteins contain conserved domains for methyltransferase (capping activity) and RNA helicase.[11][12] The 183 kDa protein also contains the core RNA-dependent RNA polymerase (RdRp) domain.[1][11] Together, they form the core of the virus replication complex (VRC), which associates with host membranes, particularly the endoplasmic reticulum (ER), to create sites for viral RNA synthesis.[3][11][12] The VRC first synthesizes a negative-strand RNA template from the genomic positive-strand RNA, which is then used to produce numerous copies of the positive-strand genome and the subgenomic RNAs.[11][12]

The 30 kDa movement protein is a multifunctional protein essential for the cell-to-cell spread of the virus through plasmodesmata (Pd), the channels that connect adjacent plant cells.[1][13][14] The MP is translated from a subgenomic RNA and performs several key functions:

-

Plasmodesmata Modification: It localizes to Pd and increases their size exclusion limit (SEL), allowing passage of the viral genome.[14][15]

-

vRNP Complex Formation: MP binds to the viral RNA genome, forming a viral ribonucleoprotein (vRNP) complex.[16]

-

Intracellular Trafficking: The MP interacts with the host cytoskeleton, including microtubules and actin filaments, to traffic the vRNP complex from replication sites to the plasmodesmata.[3][15][17]

-

Host Factor Interaction: The MP interacts with host proteins, such as pectin methylesterase (PME) in the cell wall, to facilitate its function.[18][19]

The 17.5 kDa coat protein is the structural subunit of the virion, translated in large quantities from the most abundant subgenomic RNA.[9] Its primary function is to encapsidate the viral RNA, forming stable, rod-shaped virions that protect the genome outside the host cell.[1][20] The assembly process is initiated when CP oligomers (typically a two-layer disk) recognize a specific origin of assembly sequence on the viral RNA.[1][20] Beyond its structural role, the CP is also involved in the long-distance, systemic movement of the virus through the plant's vascular system (phloem).[9] Additionally, the CP can play regulatory roles in the infection cycle, potentially influencing the disassembly of incoming virions and the formation of replication complexes.[21][22]

Viral Life Cycle and Host Interaction Pathways

The successful infection of a host plant by TMV involves a coordinated series of steps, from initial entry to systemic spread. The movement from one cell to the next is a critical bottleneck that is overcome by the viral Movement Protein.

The following diagram illustrates the key stages of the TMV replication process within a host cell.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]

- 4. Regulation of tobamovirus gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mapping of the Tobacco mosaic virus movement protein and coat protein subgenomic RNA promoters in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]

- 9. Frontiers | Chimeric Tobamoviruses With Coat Protein Exchanges Modulate Symptom Expression and Defence Responses in Nicotiana tabacum [frontiersin.org]

- 10. Isolation from Tobacco Mosaic Virus-Infected Tobacco of a Solubilized Template-Specific RNA-Dependent RNA Polymerase Containing a 126K/183K Protein Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Frontiers | The Tobamoviral Movement Protein: A “Conditioner” to Create a Favorable Environment for Intercellular Spread of Infection [frontiersin.org]

- 14. Movement protein - Wikipedia [en.wikipedia.org]

- 15. Tobacco Mosaic Virus Movement Protein Functions as a Structural Microtubule-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. mdpi.com [mdpi.com]

- 18. Interaction between the tobacco mosaic virus movement protein and host cell pectin methylesterases is required for viral cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]

- 21. pnas.org [pnas.org]

- 22. Characterization of mutant tobacco mosaic virus coat protein that interferes with virus cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Host Range and Symptoms of Different Tobacco Mosaic Virus (TMV) Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the host range and symptomatology of various strains of the Tobacco Mosaic Virus (TMV). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development by consolidating quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways.

Introduction to Tobacco Mosaic Virus (TMV)

Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus belonging to the Tobamovirus genus. It was the first virus to be discovered and has since become a model organism for studying virology. TMV has an exceptionally wide host range, infecting over 125 species from 9 plant families, including a variety of economically important crops and ornamental plants.[1] The infection causes characteristic "mosaic"-like mottling and discoloration on the leaves, from which it derives its name. The severity and nature of symptoms, as well as the range of susceptible hosts, vary significantly among different TMV strains. This guide will focus on several key strains: the common strain (TMV-U1), Tomato Mosaic Virus (ToMV), Tobacco Mild Green Mosaic Virus (TMGMV), and the emerging Tomato Brown Rugose Fruit Virus (ToBRFV).

Host Range and Symptomatology of TMV Strains

The interaction between a TMV strain and a host plant can result in a spectrum of outcomes, from asymptomatic infection to severe systemic necrosis. This variability is influenced by the genetic makeup of both the virus and the host, as well as environmental conditions.[2]

Data Presentation: Host Range and Symptoms

The following tables summarize the known host ranges and the typical symptoms induced by different TMV strains. The data is compiled from various experimental studies.

Table 1: Host Range and Infection Efficiency of Different TMV Strains

| TMV Strain | Host Plant Species | Family | Infection Efficiency (%) | Symptom Type | Reference |

| TMV-U1 | Nicotiana tabacum (Tobacco) | Solanaceae | High | Systemic mosaic, mottling, stunting | [3] |

| Nicotiana tabacum cv. Bright Yellow | Solanaceae | Systemic | Mosaic symptoms | [4] | |

| Solanum lycopersicum (Tomato) | Solanaceae | High | Mosaic, leaf distortion | [1] | |

| Capsicum annuum (Pepper) | Solanaceae | Variable | Local lesions, mosaic | [1] | |

| Phaseolus vulgaris (Bean) | Fabaceae | Variable | Local lesions | [1] | |

| ToMV | Solanum lycopersicum (Tomato) | Solanaceae | 100% (on susceptible cultivars) | Mosaic, mottling, leaf distortion, internal fruit browning | [2][5] |

| Capsicum annuum (Pepper) | Solanaceae | High | Mosaic, mottling | [2][5] | |

| Nicotiana glutinosa | Solanaceae | 100% | Necrotic local lesions | [6] | |

| Chenopodium amaranticolor | Amaranthaceae | 100% | Necrotic local lesions | [7] | |

| TMGMV | Nicotiana glauca (Tree Tobacco) | Solanaceae | High | Mild green mosaic | [4] |

| Capsicum annuum (Pepper) | Solanaceae | High | Systemic necrosis | [4] | |

| Nicotiana tabacum (Tobacco) | Solanaceae | 90-100% | Green mosaic | [4] | |

| Cucumis melo (Melon) | Cucurbitaceae | Variable (isolate dependent) | Asymptomatic | [4] | |

| ToBRFV | Solanum lycopersicum (Tomato) | Solanaceae | 100% (including on Tm-2² resistant cultivars) | Mosaic, mottling, leaf narrowing, brown rugose fruit | [2][5] |

| Capsicum annuum (Pepper) | Solanaceae | High | Mosaic, mottling, fruit discoloration | [2][5] | |

| Nicotiana tabacum 'Xanthi nc' | Solanaceae | Systemic | Mosaic | [7] | |

| Datura stramonium (Jimsonweed) | Solanaceae | Systemic | Mosaic | [7] |

Table 2: Symptom Severity of Different TMV Strains on Selected Hosts

| TMV Strain | Host Plant | Symptom Description | Severity Score (0-5)* | Reference |

| TMV-U1 | Nicotiana tabacum | Systemic mosaic, leaf curling, stunting. | 4 | [8] |

| ToMV | Solanum lycopersicum | Mosaic, mottling, leaf deformity, shoe-stringing, stunting. | 4 | [9] |

| TMGMV-U2 | Solanum viarum (Tropical Soda Apple) | Systemic hypersensitive necrosis, wilting, plant death. | 5 | [2][5] |

| ToBRFV | Solanum lycopersicum | Mild to severe mosaic, dark green bulges, narrow leaves, brown rugose fruit. | 5 | [10] |

*Symptom Severity Score based on a general scale where 0 = no symptoms, 1 = mild mosaic, 2 = moderate mosaic and some leaf distortion, 3 = severe mosaic and significant stunting, 4 = severe systemic symptoms and necrosis, 5 = plant death.[9][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of TMV host range and symptomatology.

Mechanical Inoculation of TMV

Mechanical inoculation is a standard method for infecting plants with TMV in a controlled laboratory setting.[13][14]

Materials:

-

Infected plant tissue (source of TMV)

-

Healthy test plants

-

Mortar and pestle, pre-chilled

-

Inoculation buffer (e.g., 0.02 M Phosphate buffer, pH 7.0)

-

Abrasive (e.g., Carborundum or Celite)

-

Gloves

-

Sterile water

Procedure:

-

Prepare Inoculum:

-

Grind a small amount (e.g., 0.1 g) of infected leaf tissue in a chilled mortar and pestle.

-

Add 1 mL of inoculation buffer and continue grinding to create a slurry.

-

-

Inoculate Plants:

-

Lightly dust the leaves of the healthy test plant with the abrasive (Carborundum).

-

Dip a gloved finger or a cotton swab into the inoculum slurry.

-

Gently rub the surface of the dusted leaves to create microscopic wounds, allowing the virus to enter.

-

-

Post-Inoculation Care:

-

Gently rinse the inoculated leaves with sterile water to remove excess inoculum and abrasive.

-

Maintain the plants in a controlled environment (e.g., greenhouse or growth chamber) and observe for symptom development over several weeks.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TMV Detection

ELISA is a widely used serological assay to detect the presence of TMV antigens in plant samples.[3][15][16][17]

Materials:

-

ELISA plate (96-well)

-

Coating buffer (e.g., carbonate-bicarbonate buffer)

-

TMV-specific primary antibody

-

Enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate solution (e.g., p-nitrophenyl phosphate)

-

Stop solution (e.g., 3M NaOH)

-

Plant tissue extract

-

Microplate reader

Procedure:

-

Coating: Add 100 µL of the primary antibody diluted in coating buffer to each well of the ELISA plate. Incubate overnight at 4°C.

-

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample Addition: Wash the plate three times. Add 100 µL of the plant tissue extract to each well. Incubate for 2 hours at 37°C. Include positive and negative controls.

-

Secondary Antibody: Wash the plate three times. Add 100 µL of the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1-2 hours at 37°C.

-

Substrate Reaction: Wash the plate five times. Add 100 µL of the substrate solution to each well. Incubate in the dark until a color change is observed in the positive control wells.

-

Measurement: Stop the reaction by adding 50 µL of stop solution. Read the absorbance at the appropriate wavelength (e.g., 405 nm for alkaline phosphatase) using a microplate reader.

Viral Load Quantification using RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying the amount of viral RNA in a sample.

Materials:

-

Total RNA extracted from plant tissue

-

Reverse transcriptase and associated buffers

-

qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)

-

TMV-specific forward and reverse primers

-

qPCR instrument

Procedure:

-

Reverse Transcription (cDNA Synthesis):

-

In a reaction tube, combine the extracted total RNA, a TMV-specific reverse primer or random hexamers, dNTPs, and reverse transcriptase buffer.

-

Incubate at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes) to synthesize complementary DNA (cDNA).

-

Inactivate the reverse transcriptase by heating (e.g., 70°C for 10 minutes).

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the synthesized cDNA, qPCR master mix, and TMV-specific forward and reverse primers.

-

Run the qPCR reaction in a thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Fluorescence is measured at the end of each extension step.

-

-

Data Analysis:

-

The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each sample.

-

A standard curve is generated using known concentrations of a TMV RNA standard.

-

The Ct values of the unknown samples are compared to the standard curve to determine the initial quantity of viral RNA.

-

Signaling Pathways in TMV Infection

Plants have evolved complex signaling networks to defend against viral pathogens like TMV. Two of the most critical pathways are the Salicylic Acid (SA) signaling pathway and the RNA silencing pathway.

Salicylic Acid (SA) Signaling Pathway

The Salicylic Acid (SA) signaling pathway is a key component of the plant's defense response, leading to the activation of defense-related genes and the establishment of Systemic Acquired Resistance (SAR).[9][10][18][19]

RNA Silencing (RNAi) Pathway

RNA silencing, or RNA interference (RNAi), is a fundamental antiviral defense mechanism in plants that targets and degrades viral RNA in a sequence-specific manner.[13][19][20][21][22]

Conclusion

The study of the host range and symptomatology of different TMV strains is crucial for the development of effective disease management strategies and for advancing our fundamental understanding of plant-virus interactions. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to aid researchers in this field. The continued investigation into the molecular determinants of host specificity and symptom expression will be vital for the development of novel antiviral therapies and resistant crop varieties.

References

- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. Mapping of host range restriction of the rakkyo strain of tobacco mosaic virus in Nicotiana tabacum cv. bright yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tobacco Mild Green Mosaic Virus (TMGMV) Isolates from Different Plant Families Show No Evidence of Differential Adaptation to Their Host of Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Analysis of Host Range, Ability to Infect Tomato Cultivars with Tm-22 Gene, and Real-Time Reverse Transcription PCR Detection of Tomato Brown Rugose Fruit Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tobacco Mosaic Virus Infection Results in an Increase in Recombination Frequency and Resistance to Viral, Bacterial, and Fungal Pathogens in the Progeny of Infected Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. RNA silencing pathways in plant development and defense | The International Journal of Developmental Biology [ijdb.ehu.eus]

- 14. researchgate.net [researchgate.net]

- 15. sketchviz.com [sketchviz.com]

- 16. Salicylic Acid Has Cell-Specific Effects on Tobacco mosaic virus Replication and Cell-to-Cell Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pra.eppo.int [pra.eppo.int]

- 19. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 20. RNA Interference: A Natural Immune System of Plants to Counteract Biotic Stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

A Technical Guide to the Function of Tobacco Mosaic Virus Cell-to-Cell Movement Protein

Abstract

The Tobacco Mosaic Virus (TMV) 30 kDa movement protein (MP) is a non-structural viral protein essential for the cell-to-cell spread of infection within a plant host.[1] By overcoming the physical barrier of the plant cell wall, the MP facilitates the transport of viral RNA (vRNA) into neighboring, uninfected cells through specialized intercellular channels called plasmodesmata (PD).[2] This document provides a comprehensive technical overview of the TMV MP's core functions, its interactions with host factors, the signaling pathways that regulate its activity, and the key experimental methodologies used to elucidate its mechanism of action. Quantitative data are summarized for direct comparison, and detailed protocols and pathway diagrams are provided to serve as a resource for research and development.

Core Mechanism of Action: Gating Plasmodesmata

The primary function of the TMV MP is to increase the size exclusion limit (SEL) of plasmodesmata, a process often referred to as "gating".[1] Under normal physiological conditions, PDs restrict the passage of molecules to a baseline of approximately 700-800 Daltons.[3] The expression of TMV MP dramatically increases this limit, allowing for the passage of the significantly larger viral genome complex. This gating is a critical step, enabling the virus to spread from an initially infected cell to establish a systemic infection.[4] The MP forms a ribonucleoprotein complex with the vRNA, and this complex is trafficked through the modified PD channels.[2][5]

Quantitative Analysis of Plasmodesmal Gating

The modification of the plasmodesmal SEL by TMV MP has been quantified using microinjection studies with fluorescently labeled dextrans of varying molecular weights. These experiments provide a direct measure of the change in PD permeability.

| Parameter | Control (No MP) | TMV MP Expressed | Experimental Method | Reference |

| Plasmodesmal SEL (Daltons) | 700 - 800 Da | 9,400 Da | Dextran Microinjection | [3][6] |

| Plasmodesmal SEL (Kilodaltons) | ~0.8 kDa | Up to 20 kDa | Dextran Microinjection | [7][8] |

| Approx. Stokes Radius Limit | < 1 nm | ~2.4 nm | Dextran Microinjection | [3][6] |

Interaction with Host Factors: A Coordinated Takeover

The TMV MP does not function in isolation. Its ability to locate and modify plasmodesmata relies on a series of specific interactions with host cellular components, including the cytoskeleton, cell wall enzymes, and membrane-associated proteins.

Intracellular Trafficking: The ER-Actin Superhighway

Following synthesis, the TMV MP associates with the endoplasmic reticulum (ER).[5][9] The MP-vRNA complex is then transported from the sites of replication towards the cell periphery and the plasmodesmata. This intracellular movement is an active process that primarily relies on the host's actin filament network and associated ER.[10][11] Fluorescence recovery after photobleaching (FRAP) experiments have shown that disruption of the actin cytoskeleton significantly inhibits the targeting of MP to the PD, while microtubule inhibitors have a lesser effect on this specific transport step.[11]

Key Host Protein Interactions

A summary of critical host proteins that interact with TMV MP is provided below. These interactions are essential for localizing the MP to the PD and modulating the channel's permeability.

| Host Protein | Cellular Location | Function of Interaction | MP Binding Domain (Amino Acids) | Reference |

| Pectin Methylesterase (PME) | Cell Wall | Required for PD targeting and viral movement. | 130-185 | [12][13][14] |

| Microtubules/Tubulin | Cytoskeleton | Intracellular transport, stabilization, and potential degradation of MP. | 144-169 | [10][15][16] |

| Actin Filaments | Cytoskeleton | Primary network for MP-vRNA complex transport to PD. | Not precisely mapped | [10][11] |

| Synaptotagmin A (SYTA) | ER-Plasma Membrane Contact Sites | Recognizes the MP's PD-localization signal (PLS) and recruits MP to PD. | 1-50 (PLS) | [4][10][17] |

| Ankyrin Repeat Protein (ANK) | Cytoplasm, recruited to PD | Interacts with MP to down-regulate callose deposition at PD, increasing permeability. | Not specified | [4][18] |

Signaling Pathway for PD Targeting and Gating

The journey of the MP from synthesis to PD gating is a multi-step process involving a cascade of interactions.

Regulation of MP Function by Phosphorylation

The activity of TMV MP is not constitutive; it is tightly regulated by the host cell, primarily through phosphorylation. This post-translational modification acts as a molecular switch, turning off the MP's ability to gate plasmodesmata.

A cell wall-associated protein kinase phosphorylates the C-terminus of the MP at three specific residues: Serine-258, Threonine-261, and Serine-265.[19][20] Experiments using phosphomimetic mutants (where these residues are substituted with negatively charged amino acids) have demonstrated that this phosphorylation abolishes the MP's capacity to increase the plasmodesmal SEL and, consequently, blocks the cell-to-cell spread of the virus.[21] This regulatory mechanism is host-dependent and is thought to prevent continuous interference with the plant's own intercellular communication pathways.[20][21]

Phosphorylation Signaling Cascade

Key Experimental Protocols

The functional characterization of TMV MP has been achieved through a combination of genetic, biochemical, and cell biology techniques. Detailed methodologies for two cornerstone experiments are provided below.

Protocol: Yeast Two-Hybrid (Y2H) Screen for Protein Interaction

The Y2H system is a powerful genetic method to identify protein-protein interactions. It was instrumental in confirming the interaction between TMV MP and host proteins like PME.[12][13]

Objective: To test the interaction between a "bait" protein (e.g., TMV MP) and a "prey" protein (e.g., a host protein from a cDNA library).

Principle: The transcription factor GAL4 is split into two functional domains: a DNA-binding domain (BD) and an activation domain (AD). The bait protein is fused to the BD, and the prey protein is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on selective media and turn blue in the presence of X-gal.

Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence of the TMV MP into a "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD-MP).

-

Clone a cDNA library from the host plant (e.g., Nicotiana tabacum) into a "prey" vector (e.g., pGADT7), creating a library of fusions with the GAL4 Activation Domain (AD-Library).

-

-

Yeast Transformation:

-

Transform a haploid yeast strain of one mating type (e.g., Y2HGold, MATa) with the BD-MP bait plasmid.

-

Transform a haploid yeast strain of the opposite mating type (e.g., Y187, MATα) with the AD-Library prey plasmids.

-

-

Yeast Mating:

-

Combine the transformed bait and prey yeast cultures in YPDA medium and incubate for 20-24 hours at 30°C with gentle shaking to allow for mating and the formation of diploid cells.

-

-

Selection of Interactors:

-

Plate the diploid yeast on selective synthetic dropout (SD) medium lacking Tryptophan and Leucine (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.

-

Transfer colonies to a higher stringency medium also lacking Histidine (SD/-Trp/-Leu/-His). 3-Amino-1,2,4-triazole (3-AT) can be added to suppress leaky HIS3 expression.

-

Growth on this medium indicates a potential protein-protein interaction.

-

-

Confirmation (β-galactosidase Assay):

-

Perform a colony-lift filter assay. Colonies that turn blue in the presence of X-gal confirm the interaction by demonstrating the activation of the lacZ reporter gene.

-

-

Identification:

-

Isolate the prey plasmid from positive colonies and sequence the cDNA insert to identify the interacting host protein.

-

Workflow: Y2H Screen

Protocol: Microinjection for Plasmodesmal SEL Analysis

Microinjection is used to physically introduce fluorescent probes into the cytoplasm of a single plant cell to directly visualize and quantify intercellular transport through plasmodesmata.[3][7]

Objective: To determine the functional size exclusion limit of plasmodesmata in the presence or absence of TMV MP.

Methodology:

-

Plant Material: Use leaf epidermal cells from both wild-type (e.g., N. tabacum) and transgenic plants constitutively expressing the TMV MP gene.

-

Probe Preparation:

-

Prepare a solution containing a mixture of fluorescently labeled dextrans of various molecular weights (e.g., 3 kDa, 10 kDa, 20 kDa). Each size should be conjugated to a different fluorophore (e.g., FITC, TRITC) for simultaneous tracking.

-

Dissolve the dextrans in an injection buffer (e.g., 5 mM MES, 200 mM KCl, pH 7.5).

-

-

Micropipette Preparation:

-

Pull glass capillary tubes to create micropipettes with a tip diameter of ~0.5-1.0 µm using a micropipette puller.

-

Back-load the micropipette with the fluorescent probe solution.

-

-

Microinjection Procedure:

-

Mount the plant tissue on a microscope slide.

-

Under a microscope, use a micromanipulator to carefully insert the micropipette into the cytoplasm of a single epidermal cell, avoiding the vacuole.

-

Apply a brief pulse of pressure using a microinjector to deliver a small volume of the probe solution into the cell.

-

-

Imaging and Analysis:

-

Immediately after injection, begin acquiring time-lapse fluorescence microscopy images of the injected cell and its neighbors.

-

Monitor the spread of fluorescence from the injected cell into the surrounding cells over time (typically 10-30 minutes).

-

The largest dextran that is observed to move into adjacent cells defines the functional SEL of the plasmodesmata for that tissue. Compare the results between wild-type and MP-expressing plants.

-

Conclusion and Future Directions

The Tobacco Mosaic Virus movement protein is a multifunctional protein that masterfully co-opts host cellular machinery to facilitate viral spread. By interacting with the ER-actin network for transport and with specific cell wall and membrane proteins at plasmodesmata, it effectively increases the channel's size exclusion limit. This activity is precisely regulated by host-mediated phosphorylation, highlighting a complex evolutionary interplay between virus and host. A thorough understanding of these molecular interactions and their quantitative parameters is critical for the development of novel antiviral strategies. Future research, potentially targeting the MP-PME or MP-SYTA interactions, could yield durable resistance mechanisms in crop plants and provide new tools for targeted drug delivery in plant systems.

References

- 1. Frontiers | The Tobamoviral Movement Protein: A “Conditioner” to Create a Favorable Environment for Intercellular Spread of Infection [frontiersin.org]

- 2. uniprot.org [uniprot.org]

- 3. Movement protein of tobacco mosaic virus modifies plasmodesmatal size exclusion limit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variability, Functions and Interactions of Plant Virus Movement Proteins: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tobacco mosaic virus (TMV) replicase and movement protein function synergistically in facilitating TMV spread by lateral diffusion in the plasmodesmal desmotubule of Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. pnas.org [pnas.org]

- 8. Direct functional assay for tobacco mosaic virus cell-to-cell movement protein and identification of a domain involved in increasing plasmodesmal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Targeting of TMV movement protein to plasmodesmata requires the actin/ER network: evidence from FRAP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction between the tobacco mosaic virus movement protein and host cell pectin methylesterases is required for viral cell-to-cell movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interaction between the tobacco mosaic virus movement protein and host cell pectin methylesterases is required for viral cell-to-cell movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Tobacco mosaic virus Movement Protein Associates with but Does Not Integrate into Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. Variability, Functions and Interactions of Plant Virus Movement Proteins: What Do We Know So Far? [mdpi.com]

- 19. Phosphorylation of tobacco mosaic virus cell-to-cell movement protein by a developmentally regulated plant cell wall-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. embopress.org [embopress.org]

- 21. Regulation of plasmodesmal transport by phosphorylation of tobacco mosaic virus cell-to-cell movement protein - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vivo Disassembly and Uncoating of Tobacco Mosaic Virus

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intricate mechanisms governing the in vivo disassembly of the Tobacco Mosaic Virus (TMV). Understanding these core processes is fundamental for the development of novel antiviral strategies and for harnessing viral nanoparticles in biotechnological applications.

Introduction: The Imperative of Uncoating

The Tobacco Mosaic Virus (TMV) virion is a remarkably stable ribonucleoprotein complex, consisting of a single-stranded, positive-sense RNA genome helically encased by approximately 2,130 identical coat protein (CP) subunits.[1][2] For infection to commence, this protective capsid must be systematically removed to expose the viral RNA (vRNA) to the host cell's translational and replicative machinery. This process, known as disassembly or uncoating, is not a simple passive event but a highly orchestrated series of molecular interactions, leveraging both viral and host factors. The disassembly of TMV is a critical determinant of the success or failure of the virus to initiate infection.[3]

The Bidirectional Uncoating Model

In vivo, TMV particles undergo a sophisticated bidirectional disassembly process.[3] This process can be conceptually divided into two primary phases: an initial 5'-to-3' disassembly coupled with translation, followed by a 3'-to-5' disassembly linked to replication.

Phase 1: 5' End Exposure and Co-translational Disassembly

The uncoating cascade is initiated at the 5' end of the vRNA.[4] This initiation is not spontaneous but is triggered by the intracellular environment of the host cell, which is characterized by a higher pH (around neutral) and a lower Ca2+ concentration compared to the extracellular space.[1][4][5][6]

-

The Disassembly Switch: The stability of the TMV capsid is highly sensitive to pH and calcium levels.[1][2][6] Cryo-electron microscopy studies have revealed a "metastable disassembly switch" involving specific carboxylate residues (E95 and E97) on adjacent CP subunits.[1][6] In the stable virion, these residues are stabilized by calcium ions.[1][6] Upon entering the cytoplasm, the lower calcium concentration and higher pH lead to the removal of Ca2+ and the deprotonation of these carboxylates. This induces electrostatic repulsion between the adjacent subunits, destabilizing the virion structure, particularly at the 5' end.[1][6]

-

5' Leader (Ω) Sequence Exposure: The interaction between the CP and the vRNA is weakest at the 5' end. This is partly due to the G-less nature of the 68-nucleotide 5' leader sequence, known as the omega (Ω) sequence.[4][7] This inherent micro-instability, combined with the triggering of the disassembly switch, leads to the rapid exposure of the Ω sequence.[7]

-

Ribosome Recruitment and Co-translational Uncoating: The exposed 5' cap and Ω sequence act as a potent translational enhancer, efficiently recruiting host 80S ribosomes.[8][9] As the ribosome complex assembles and begins to translate the first open reading frame (ORF) — which codes for the viral replicase proteins (126 kDa and 183 kDa) — its translocation along the vRNA in the 5'-to-3' direction provides the mechanical force to progressively strip away the CP subunits.[5][8][10] This process is termed "co-translational disassembly".[4][10]

Phase 2: 3'-to-5' Coreplicational Disassembly

Co-translational disassembly proceeds to uncoat a significant portion of the genome. However, the complete release of the vRNA requires a second, distinct mechanism.

-

Role of Viral Replicase: After the 126 kDa and 183 kDa viral replicase proteins are synthesized, they are believed to participate in the uncoating of the remaining 3' end of the vRNA.[3][4]

-

Co-replicational Uncoating: This second phase is hypothesized to be coupled with the synthesis of the complementary minus-strand RNA by the viral replicase. As the polymerase complex moves along the plus-strand template in the 3'-to-5' direction, it displaces the remaining CP subunits.[3]

Quantitative Insights into TMV Disassembly

While much of the understanding of TMV uncoating is qualitative, several studies have provided quantitative data that help to frame the kinetics and stoichiometry of the process.

| Parameter | Value/Observation | Experimental Context | Reference(s) |

| Initial Uncoating (5' to 3') | ~70-75% of the genome | Occurs within 3 minutes of entry into a plant protoplast. | [3][4] |

| Complete Uncoating | Remaining ~30% of the genome | Released by 30 minutes post-inoculation in protoplasts. | [4] |

| 5' RNA Exposure by SDS | 2.5% of RNA (approx. 160 nucleotides) | Exposed almost immediately in a susceptible subpopulation of virions treated with 1% SDS. | [7] |

| Ribosome Binding | 1 or 2 80S ribosomes | Observed on pH 7.5-treated TMV particles incubated in translation extracts. | [7] |

| Structural Change on Binding | Virion shortens by 9-10 nm | Corresponds to the exposure of 192-217 nucleotides upon ribosome binding. | [7] |

| Cryo-EM Resolution | 1.9 Å and 2.0 Å | High-resolution structures of TMV in water and high Ca2+/acidic pH conditions, respectively. | [1] |

Key Host and Viral Factors

The disassembly process is a dynamic interplay between the viral particle and host cell components.

-

Host Factors:

-

Ribosomes: The central players in co-translational disassembly, providing the motive force for CP removal.[8][10]

-

eIF4F (eukaryotic initiation factor 4F): This complex is recruited by the vRNA's 5' cap and Ω leader to initiate translation.[9]

-

HSP101 (Heat Shock Protein 101): This host protein binds to the poly(CAA) region within the Ω sequence and is required for its function as a translational enhancer, likely by helping to recruit eIF4F.[9]

-

-

Viral Factors:

-

Coat Protein (CP): The structural unit of the capsid whose interactions are modulated by the cellular environment. Specific residues (E95, E97) are critical for the disassembly switch.[1][6]

-

5' Leader (Ω) Sequence: A G-less region that interacts weakly with the CP and acts as a powerful translational enhancer.[4][7][9]

-

Replicase Proteins (126/183 kDa): Synthesized early in infection, they are involved in the final 3'-to-5' uncoating phase.[3][4]

-

Visualizing the Mechanisms

Diagrams generated using the DOT language provide a clear visual representation of the complex processes involved in TMV disassembly.

The TMV Co-Translational Disassembly Pathway

Caption: A logical flowchart of the initial stages of TMV uncoating in the host cytoplasm.

Experimental Workflow: Isolating Ribosome-Virion Complexes

Caption: A typical experimental workflow to isolate and identify TMV-ribosome complexes.

Key Experimental Protocols

The mechanisms described above have been elucidated through a variety of sophisticated experimental techniques. Below are synopses of key methodologies.

Protocol: In Vivo Analysis of Co-translational Disassembly Complexes

This protocol is based on the methods used to provide the first in vivo evidence for co-translational disassembly.[10]

-

Virus Labeling: Prepare TMV labeled with both ³²P (for RNA) and ³H-leucine (for CP). This dual-labeling allows for the calculation of RNA:protein ratios.

-

Inoculation: Inoculate tobacco leaf epidermal cells or protoplasts with the dual-labeled TMV. Collect samples at various time points post-inoculation (e.g., 10, 20, 40, 70 minutes).

-

Cell Lysis and Extraction: Gently lyse the cells in a suitable buffer to release intracellular components without artificially disrupting virions. The buffer should maintain the integrity of ribosome complexes.

-

Density Gradient Centrifugation: Layer the cell extracts onto a Cesium Sulfate (Cs₂SO₄) buoyant density gradient. Perform ultracentrifugation to separate components based on their density.

-

Fractionation and Analysis:

-

Carefully collect fractions from the gradient.

-

Use scintillation counting to determine the ³²P and ³H counts in each fraction, allowing for the calculation of the ³²P:³H ratio. Co-translational disassembly complexes ("striposomes") will have a higher density and a higher ³²P:³H ratio than intact virions due to the association with ribosomes.

-

Prepare samples from relevant fractions for electron microscopy.

-

-

Electron Microscopy: Negatively stain the samples and visualize them using a transmission electron microscope. Look for characteristic rod-shaped TMV particles with clusters of ribosomes attached, typically at one end.

Protocol: Single-Molecule Force Spectroscopy of TMV Disassembly

This method, adapted from atomic force microscopy (AFM) studies, probes the mechanical forces involved in uncoating.[5]

-

Surface and Tip Preparation:

-

Prepare a gold-coated surface.

-

Functionalize an AFM cantilever tip with amino groups to allow it to bind the negatively charged vRNA.

-

-

Virus Immobilization: Use cysteine-labeled TMV particles to immobilize them perpendicularly onto the gold surface via the 3' end of the virus. This specific orientation is crucial.

-

Force Spectroscopy Measurement:

-

Bring the functionalized AFM tip into contact with the immobilized virus particle, allowing it to bind to the exposed 5' end of the vRNA.

-

Retract the cantilever at a constant velocity, stretching the vRNA and pulling it out of the capsid.

-

Record the force-extension curve. The curve will show sawtooth-like force plateaus, representing the stepwise removal of CP subunits.

-

-

Data Analysis: Analyze the force plateaus to determine the forces required for disassembly under different conditions (e.g., varying pH and Ca2+ concentrations) to mimic the in vivo environment.

Implications for Drug Development

A detailed understanding of TMV uncoating opens avenues for novel antiviral strategies.

-

Targeting the Disassembly Switch: Compounds that stabilize the virion structure by interfering with the Ca2+-mediated disassembly switch could prevent the initial uncoating step. This could involve small molecules that bind to the carboxylate clusters on the CP subunits, preventing their repulsion.

-

Inhibiting Ribosome Binding: Molecules that block the interaction of the host ribosome with the viral Ω sequence could halt co-translational disassembly before it begins.

-

Disrupting Host Factor Interactions: Targeting the interaction between the Ω sequence and host factors like HSP101 could be a viable strategy to inhibit the enhancement of translation necessary for efficient uncoating.

This guide provides a foundational understanding of the complex and fascinating process of TMV disassembly. Continued research in this area will undoubtedly uncover further molecular details, paving the way for innovative applications in both medicine and technology.

References

- 1. embopress.org [embopress.org]

- 2. Elucidation of the viral disassembly switch of tobacco mosaic virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncoating of a Helical Virus: Cotranslational and Coreplicational Disassembly Mechanisms - Bruce Webb [grantome.com]

- 4. mdpi.com [mdpi.com]

- 5. A Single-Molecule View on the Disassembly of Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidation of the viral disassembly switch of tobacco mosaic virus | bioRxiv [biorxiv.org]

- 7. Complete uncoating of the 5' leader sequence of tobacco mosaic virus RNA occurs rapidly and is required to initiate cotranslational virus disassembly in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cotranslational disassembly of tobacco mosaic virus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 5′-leader of tobacco mosaic virus promotes translation through enhanced recruitment of eIF4F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evidence that tobacco mosaic virus particles disassemble contranslationally in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary Genetics of Tobamoviruses

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Tobamovirus represents one of the most studied groups of plant viruses, offering profound insights into the mechanics of viral evolution. Characterized by their rigid, rod-shaped virions and positive-sense, single-stranded RNA genomes, tobamoviruses are both significant agricultural pathogens and powerful model systems. Their evolution is a dynamic interplay of high mutation rates constrained by strong purifying selection, occasional recombination events leading to novel genotypes, and a complex co-evolutionary dance with their plant hosts. This guide provides a comprehensive overview of the core principles of tobamovirus evolutionary genetics, detailing their genomic architecture, the debate surrounding their evolutionary rates, the mechanisms of adaptation, and the molecular host-virus interactions that shape their evolutionary trajectory. Quantitative data is summarized for comparative analysis, key experimental protocols are detailed for methodological reference, and critical pathways and workflows are visualized to illuminate complex relationships.

Tobamovirus Genomic Architecture

Tobamoviruses possess a linear, non-segmented, single-stranded RNA genome of approximately 6.3 to 6.6 kb.[1][2] The genome is organized into at least four core open reading frames (ORFs) that are crucial for the viral life cycle.[3]

-

ORF 1 (126 kDa Protein): Translated directly from the genomic RNA, this protein contains methyltransferase (MT) and helicase (HEL) domains, essential for RNA capping and unwinding during replication.[2][3]

-

ORF 2 (183 kDa Protein): This protein is an RNA-dependent RNA polymerase (RdRp) and is produced via a translational readthrough of the leaky UAG stop codon of ORF 1.[2][3]

-

ORF 3 (Movement Protein - MP): A ~30 kDa protein expressed from a subgenomic RNA, the MP is essential for cell-to-cell movement of the virus through plasmodesmata.[1][3]

-

ORF 4 (Coat Protein - CP): The ~17.5 kDa CP is also expressed from a subgenomic RNA and encapsidates the viral genome to form the stable, rod-shaped virion.[1][3]

Some tobamovirus species contain additional ORFs, but these four are the conserved core.[3] The genome is flanked by a 5' untranslated region (UTR) that acts as a translational enhancer and a 3' UTR that folds into a tRNA-like structure involved in initiating negative-strand RNA synthesis.[2]

Genetic Variation and Selection Pressures

Despite the high error rates inherent to RNA-dependent RNA polymerases, tobamovirus populations often exhibit low overall genetic diversity. This paradox is explained by the dominant role of strong negative (purifying) selection, which swiftly removes deleterious mutations to preserve the function of essential proteins.[3][4]

Table 1: Quantitative Data on Tobamovirus Genetic Variation and Selection

| Parameter | Virus/Group | Value | Key Findings |

| Nucleotide Diversity | Genus Tobamovirus (average) | ~11% polymorphic sites | Indicates low overall genomic variation compared to other RNA viruses.[3] |